molecular formula C24H21ClN4O2 B11264189 N-(3-chlorophenyl)-4-(dibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxamide

N-(3-chlorophenyl)-4-(dibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxamide

Cat. No.: B11264189
M. Wt: 432.9 g/mol
InChI Key: FHXHEUYDDWRIDU-UHFFFAOYSA-N
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Description

N~1~-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of dibenzoxazepines These compounds are characterized by their unique structure, which includes two benzene rings fused to an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can be achieved through several synthetic routes. One common method involves the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . This reaction typically requires the use of potassium phosphate (K~3~PO~4~) or potassium carbonate (K~2~CO~3~) as promoters and can be performed on a large scale.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of benzodiazepine derivatives . These methods are advantageous due to their ability to produce high yields of the desired product while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine catalysts, iridium complexes, and various bases such as potassium phosphate and potassium carbonate. Reaction conditions often involve room temperature or slightly elevated temperatures, with reaction times varying depending on the specific transformation.

Major Products Formed

The major products formed from these reactions include dibenzoxazepinones and other related heterocyclic compounds, which exhibit unique biological activities and serve as building blocks for pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of N1-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and influencing biochemical processes. For example, its derivatives may act as inhibitors or activators of specific enzymes involved in neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE include:

Uniqueness

What sets N1-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE apart is its specific substitution pattern and the presence of the 3-chlorophenyl group, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H21ClN4O2

Molecular Weight

432.9 g/mol

IUPAC Name

4-benzo[b][1,4]benzoxazepin-6-yl-N-(3-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C24H21ClN4O2/c25-17-6-5-7-18(16-17)26-24(30)29-14-12-28(13-15-29)23-19-8-1-3-10-21(19)31-22-11-4-2-9-20(22)27-23/h1-11,16H,12-15H2,(H,26,30)

InChI Key

FHXHEUYDDWRIDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3OC4=CC=CC=C42)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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